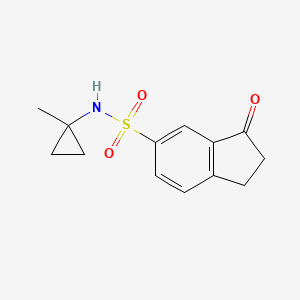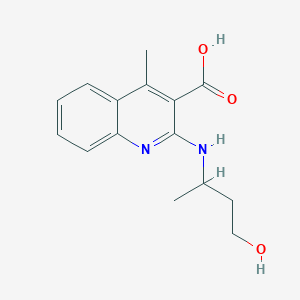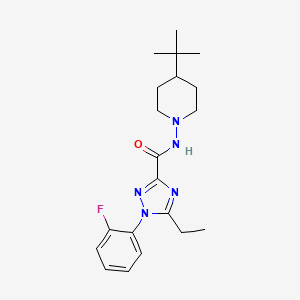![molecular formula C18H21N3O3 B7430238 Methyl 4-[(1-phenylimidazole-4-carbonyl)amino]cyclohexane-1-carboxylate](/img/structure/B7430238.png)
Methyl 4-[(1-phenylimidazole-4-carbonyl)amino]cyclohexane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[(1-phenylimidazole-4-carbonyl)amino]cyclohexane-1-carboxylate, also known as PHCCC, is a chemical compound that has been extensively studied for its potential therapeutic applications. PHCCC is a positive allosteric modulator of the metabotropic glutamate receptor subtype 4 (mGluR4), which is a member of the G protein-coupled receptor family. The mGluR4 receptor is involved in the regulation of neurotransmitter release and has been implicated in a variety of neurological disorders, including Parkinson's disease, anxiety, and depression.
Mécanisme D'action
Methyl 4-[(1-phenylimidazole-4-carbonyl)amino]cyclohexane-1-carboxylate acts as a positive allosteric modulator of the mGluR4 receptor, which is involved in the regulation of neurotransmitter release. By binding to a site on the receptor that is distinct from the neurotransmitter binding site, this compound enhances the activity of the receptor in response to glutamate, the primary neurotransmitter involved in excitatory signaling in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely mediated by its interaction with the mGluR4 receptor. By enhancing the activity of this receptor, this compound has been shown to modulate neurotransmitter release, improve motor function, reduce anxiety and depression-like behaviors, and modulate pain perception.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Methyl 4-[(1-phenylimidazole-4-carbonyl)amino]cyclohexane-1-carboxylate in lab experiments is its specificity for the mGluR4 receptor, which allows for more targeted modulation of neurotransmitter release. However, one limitation of using this compound is its relatively low potency compared to other positive allosteric modulators of the mGluR4 receptor.
Orientations Futures
There are several potential future directions for research on Methyl 4-[(1-phenylimidazole-4-carbonyl)amino]cyclohexane-1-carboxylate and its therapeutic applications. One area of interest is the development of more potent and selective positive allosteric modulators of the mGluR4 receptor. Additionally, further studies are needed to fully elucidate the mechanisms underlying the effects of this compound on neurotransmitter release, motor function, anxiety, and depression-like behaviors, and pain perception. Finally, there is potential for the development of this compound-based therapies for a variety of neurological disorders, including Parkinson's disease, anxiety, and depression.
Méthodes De Synthèse
The synthesis of Methyl 4-[(1-phenylimidazole-4-carbonyl)amino]cyclohexane-1-carboxylate involves the reaction of 1-phenylimidazole-4-carboxylic acid with methyl 4-bromocyclohexane-1-carboxylate in the presence of a base, such as potassium carbonate. The resulting product is then treated with ammonia to form the final compound, this compound.
Applications De Recherche Scientifique
Methyl 4-[(1-phenylimidazole-4-carbonyl)amino]cyclohexane-1-carboxylate has been studied for its potential therapeutic applications in a variety of neurological disorders. In animal models of Parkinson's disease, this compound has been shown to improve motor function and reduce the loss of dopaminergic neurons. Additionally, this compound has been studied for its potential anxiolytic and antidepressant effects, as well as its ability to modulate pain perception.
Propriétés
IUPAC Name |
methyl 4-[(1-phenylimidazole-4-carbonyl)amino]cyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-24-18(23)13-7-9-14(10-8-13)20-17(22)16-11-21(12-19-16)15-5-3-2-4-6-15/h2-6,11-14H,7-10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUJFFBQBPSAAEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CC1)NC(=O)C2=CN(C=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-phenyl-N-[4-(propanoylamino)phenyl]-1,3-dioxane-4-carboxamide](/img/structure/B7430164.png)

![N-[1-(3-fluoropyrazin-2-yl)-2-methylpiperidin-4-yl]-2-(furan-3-yl)-1,3-thiazole-4-carboxamide](/img/structure/B7430172.png)
![2-[2-[Ethyl-(1-methylpyrazol-4-yl)amino]-2-oxoethyl]sulfanylacetic acid](/img/structure/B7430179.png)

![methyl 2-[(2-cyclopropyl-6-oxo-1H-pyrimidine-4-carbonyl)-[(3,4-difluorophenyl)methyl]amino]acetate](/img/structure/B7430192.png)
![1-[3-[3-(1H-imidazol-2-yl)phenyl]phenyl]sulfonyl-4-methylpiperazine](/img/structure/B7430197.png)
![methyl 2-[(2-cyclopropyl-6-oxo-1H-pyrimidine-4-carbonyl)amino]-3-methoxypropanoate](/img/structure/B7430216.png)
![5-[1-(6-benzylsulfanylpyrimidin-4-yl)piperidin-4-yl]-1H-pyrazol-3-amine](/img/structure/B7430222.png)
![N-[2-[(6-fluoropyrimidin-4-yl)amino]propyl]-1-phenylimidazole-4-carboxamide](/img/structure/B7430230.png)

![benzyl N-[3-[(4-carbamoyl-2-fluorophenyl)carbamoyl]cyclobutyl]carbamate](/img/structure/B7430245.png)

![Ethyl 1-[2-[(1-tert-butylpyrazole-3-carbonyl)amino]ethyl]imidazole-4-carboxylate](/img/structure/B7430252.png)
